molecular formula C5H7ClO B14678483 2-Butenal, 3-chloro-2-methyl-, (Z)- CAS No. 31357-35-4

2-Butenal, 3-chloro-2-methyl-, (Z)-

Cat. No.: B14678483
CAS No.: 31357-35-4
M. Wt: 118.56 g/mol
InChI Key: XFCGFNVPTTYOND-UHFFFAOYSA-N
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Description

2-Butenal, 3-chloro-2-methyl-, (Z)- is an organic compound with the molecular formula C5H7ClO. It is a derivative of 2-butenal, where a chlorine atom and a methyl group are substituted at the third and second positions, respectively. The (Z)-configuration indicates that the chlorine and methyl groups are on the same side of the double bond. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenal, 3-chloro-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the chlorination of 2-methyl-2-butenal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of 2-Butenal, 3-chloro-2-methyl-, (Z)- may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired isomer. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butenal, 3-chloro-2-methyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenal, 3-chloro-2-methyl-, (Z)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenal, 3-chloro-2-methyl-, (Z)- involves its reactivity with various biological and chemical targets. The compound can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially altering their function. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond system, which makes the compound susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-Butenal, 3-methyl-: Similar structure but lacks the chlorine atom.

    2-Butenal, 2-methyl-: Similar structure but with different substitution pattern.

    Crotonaldehyde: The parent compound without the chlorine and methyl substitutions.

Uniqueness

2-Butenal, 3-chloro-2-methyl-, (Z)- is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties compared to its analogs. The (Z)-configuration also plays a crucial role in its chemical behavior and interactions.

Properties

CAS No.

31357-35-4

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

3-chloro-2-methylbut-2-enal

InChI

InChI=1S/C5H7ClO/c1-4(3-7)5(2)6/h3H,1-2H3

InChI Key

XFCGFNVPTTYOND-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)Cl)C=O

Origin of Product

United States

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